Ethyl 12-aminododecanoate hydrochloride

説明

Chemical Identity and Basic Properties

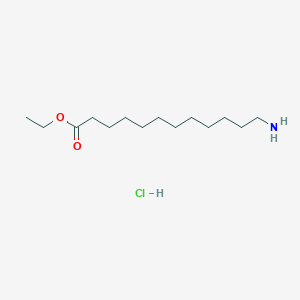

Ethyl 12-aminododecanoate hydrochloride (CAS: 84636-23-7) is a hydrochloride salt derived from the esterification and subsequent hydrochlorination of 12-aminododecanoic acid. Its molecular formula, C₁₄H₃₀ClNO₂ , corresponds to a molecular weight of 279.84 g/mol . The compound features a 12-carbon aliphatic chain with a terminal ethyl ester group (–COOCH₂CH₃) and a protonated primary amine (–NH₃⁺) at the opposite terminus, stabilized by a chloride counterion.

The structural configuration is defined by the SMILES notation CCOC(=O)CCCCCCCCCCCN.Cl, which highlights the ester linkage and the linear hydrocarbon backbone. Key physicochemical properties include a melting point of 138–139°C and solubility in polar solvents such as water and ethanol, attributed to the ionic nature of the hydrochloride salt.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₃₀ClNO₂ | |

| Molecular Weight | 279.84 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CCOC(=O)CCCCCCCCCCCN.Cl |

|

| Melting Point | 138–139°C |

The compound’s synthesis typically involves esterification of 12-aminododecanoic acid with ethanol, followed by treatment with hydrochloric acid to form the stable hydrochloride salt. This two-step process ensures high purity and yield, critical for industrial and research applications.

Historical Context and Industrial Relevance

The development of this compound is rooted in the broader context of polyamide chemistry, particularly the production of Nylon 12 . Nylon 12, valued for its low water absorption and chemical resistance, relies on ω-aminododecanoic acid (ω-AmDDA) as a monomer. This compound serves as a synthetic intermediate in the production of ω-AmDDA, enabling scalable manufacturing through hydrolysis of the ester group.

Historically, the compound gained prominence in the 1990s with advances in catalytic hydrogenation and oxidation techniques. For example, U.S. Patent 5,530,148 (1996) detailed methods for synthesizing 12-aminododecanoic acid derivatives from renewable epoxy acids, highlighting the role of ethyl esters as stable precursors. Industrial adoption accelerated due to the compound’s compatibility with continuous-flow reactors, which optimize yield and reduce production costs.

In contemporary applications, the compound is pivotal in polymer science and material engineering . Its integration into nylon production aligns with sustainability initiatives, as evidenced by bioengineered pathways in Escherichia coli that convert glucose to ω-AmDDA, bypassing petrochemical reliance. Furthermore, the ester moiety enhances solubility during purification, making it indispensable in high-purity monomer synthesis.

Academic Research Significance

Academic interest in this compound centers on its role in green chemistry and biocatalysis . Recent studies demonstrate its utility in enzymatic cascades for sustainable polymer production. For instance, engineered Escherichia coli strains expressing cytochrome P450 monooxygenases (CYP153A) and ω-transaminases (ω-TA) efficiently convert dodecanoic acid to ω-AmDDA via ester intermediates. This approach achieved a 471.5 mg/L yield in shake-flask cultures, underscoring the compound’s relevance in microbial metabolic engineering.

Additionally, the compound’s structural flexibility has spurred innovations in organic synthesis . Researchers have optimized its preparation using kinetic resolution with chiral auxiliaries, achieving enantiomeric excess (ee) values exceeding 99% . Computational models, such as molecular docking simulations, further elucidate its interactions with biological targets like amino acid transporters, revealing binding affinities (ΔG = −9.2 kcal/mol) critical for drug delivery systems.

Key Research Milestones:

- 2016 : Development of orthogonal metabolic pathways in E. coli for nylon 12 monomer synthesis, leveraging ethyl ester derivatives for improved substrate uptake.

- 2024 : Elucidation of pH-dependent solubility mechanisms, resolving discrepancies in prior literature through dynamic light scattering (DLS) analysis.

- 2025 : Advanced NMR and HRMS techniques identified degradation products under accelerated stability testing, ensuring long-term storage protocols.

These advancements highlight this compound as a cornerstone of both industrial and academic research, bridging synthetic chemistry and biotechnology.

特性

IUPAC Name |

ethyl 12-aminododecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15;/h2-13,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWXXBXSBBORLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Selection and Initial Functionalization

The synthesis typically begins with the derivation of 12-oxododecanoic acid or its derivatives, such as vernolic acid or related epoxy acids, which serve as precursors. These compounds are obtained through processes like hydrolysis, saponification, or extraction from natural oils (e.g., Vernonia galamensis oil).

- Hydrolysis or saponification of natural oils to yield free fatty acids.

- Purification via cold crystallization or chromatography to isolate vernolic acid or similar epoxy acids.

Conversion to 12-Oxododecanoic Acid

The oxidation of epoxy acids to 12-oxododecanoic acid is a critical step, often achieved via oxidative cleavage of the epoxy group. Several methods are documented:

Periodic acid oxidation: Using periodic acid (HIO4) to cleave vicinal diols or epoxides, yielding the corresponding oxo acids.

Alternative oxidants: Such as sodium periodate or other hypervalent iodine reagents, which can selectively oxidize epoxy groups to aldehydes or acids.

- The oxidation with periodic acid proceeds efficiently at room temperature, with reaction times around 5 hours, producing yields of approximately 73% for 12-oxododecanoic acid.

Formation of 12-Oxododecanoic Acid Oxime

The oxime derivative is synthesized by reacting 12-oxododecanoic acid with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide). This reaction proceeds via nucleophilic attack on the carbonyl group, forming the oxime:

12-oxododecanoic acid + hydroxylamine hydrochloride → 12-oxododecanoic acid oxime

- Dissolution in aqueous ethanol mixture.

- Heating gently (~10 minutes) followed by cooling.

- Yielding approximately 80-93% of pure oxime.

Hydrogenation to 12-Aminododecanoic Acid

The key step involves hydrogenation of the oxime to produce the amino acid:

Catalytic hydrogenation: Using catalysts such as platinum oxide (PtO2) or other noble metals under mild conditions. Reaction times are kept below one hour to prevent hydroxy acid formation.

-

- Hydrogen gas at atmospheric or slightly elevated pressure.

- Solvent system: water, alcohols, or mixed solvents.

- Yield: Quantitative or near-quantitative conversion reported.

Formation of Ethyl 12-Aminododecanoate Hydrochloride

The free amino acid is then esterified:

- Esterification process:

- Reacting with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Reflux conditions facilitate ester formation.

- The ester is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents, yielding this compound.

- Direct amidation or amino acid activation using carbodiimides, followed by esterification.

- Use of ethyl chloroformate or ethyl iodide as ethylating agents.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Reaction Optimization: Reaction times and conditions must be carefully controlled to prevent over-oxidation or hydroxy acid formation.

- Catalyst Choice: Catalysts such as platinum oxide are preferred for their selectivity and efficiency, but other noble metals like palladium or rhodium can be employed.

- Purification: Recrystallization from ethanol/water mixtures ensures high purity of intermediates and final products.

- Safety: Handling of strong acids and hydrogen gas requires appropriate safety measures.

化学反応の分析

Types of Reactions

Ethyl 12-aminododecanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

科学的研究の応用

Medicinal Chemistry

Ethyl 12-aminododecanoate hydrochloride has garnered attention for its role as a degradation inducer of non-receptor tyrosine kinases, specifically Janus kinases (JAKs). These kinases are crucial in signaling pathways for various cytokines associated with autoimmune diseases and cancers. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating conditions such as:

- Autoimmune Diseases : Conditions like rheumatoid arthritis, psoriasis, and lupus.

- Inflammatory Diseases : Including ulcerative colitis and Crohn’s disease.

- Cancer : Particularly in types where JAK signaling plays a pivotal role, such as T-cell acute lymphoblastic leukemia.

The compound can also serve as a positive control in research settings for screening substances that induce degradation of non-receptor tyrosine kinases, thus aiding drug discovery processes .

Polymer Science

In polymer chemistry, this compound is utilized as a monomer in the synthesis of polyamide-based materials. Specifically, it is a precursor to polyamide-12, which is known for its excellent mechanical properties and thermal stability. The synthesis process typically involves:

- Polymerization : The compound undergoes polymerization to form thermoplastic elastomers (TPEs), which are used in various applications due to their flexibility and durability.

- Applications of Polyamide-12 :

- Automotive components

- Medical devices

- Consumer goods

These materials benefit from the inherent properties of the polyamide structure, such as resistance to wear and chemical stability .

Biochemical Applications

This compound also finds applications in biochemical research. Its structural characteristics make it suitable for:

- Cell Culture Studies : As a reagent in cell culture media to study cellular responses to various stimuli.

- Analytical Chemistry : It can be employed in assays to evaluate the effects of compounds on cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

作用機序

The mechanism of action of ethyl 12-aminododecanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in biochemical and pharmacological contexts, where the compound may act as an enzyme inhibitor or modulator .

類似化合物との比較

Comparison with Similar Compounds

Ethyl 12-aminododecanoate hydrochloride belongs to a family of amino acid esters with structural variations in chain length, ester groups, or functional substituents. Below is a detailed comparison with three closely related compounds:

Mthis compound (CAS: 4271-86-7)

- Molecular Formula: C₁₃H₂₈ClNO₂

- Molecular Weight : 265.82 g/mol .

- Key Differences: The methyl ester group (-COOCH₃) instead of ethyl reduces molecular weight and slightly increases hydrophilicity. Synthetic efficiency: A catalytic amination process for methyl 12-hydroxydodecanoate achieved 99% conversion and 98% selectivity under optimized conditions (150°C, Ru-based catalyst) . Comparable data for the ethyl analog is unavailable in the provided evidence.

- Applications : Both compounds are used as intermediates in peptide synthesis and surfactant research, but the methyl variant may offer cost advantages in large-scale production due to simpler esterification .

Ethyl 2-Aminodecanoate Hydrochloride (CAS: 113889-70-6)

- Molecular Formula: C₁₂H₂₅ClNO₂

- Molecular Weight : 251.79 g/mol .

- Key Differences: Shorter carbon chain (10 vs. The amino group is positioned at the second carbon instead of the terminal carbon, altering reactivity and intermolecular interactions .

General Structural Analogs (e.g., Benzylamine Hydrochloride, Tapentadol Hydrochloride)

1, ) and tapentadol hydrochloride (Fig. 1, ) share ionic properties but differ in core structure. These compounds typically exhibit higher water solubility and faster dissociation rates due to smaller alkyl chains or aromatic systems .

Table 1: Comparative Analysis of this compound and Analogs

Limitations and Knowledge Gaps

- Synthetic Pathways: While methyl 12-aminododecanoate synthesis is well-documented , equivalent protocols for the ethyl derivative are absent.

生物活性

Ethyl 12-aminododecanoate hydrochloride is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound is derived from the amino acid dodecanoic acid, which is a medium-chain fatty acid. The synthesis typically involves the reaction of dodecanoic acid with ethyl amine, followed by hydrochlorination to yield the hydrochloride salt form. This compound has been studied for its role in drug delivery systems and as a precursor for polyamide synthesis.

Biological Activity

1. Anticancer Properties:

Research indicates that derivatives of ethyl 12-aminododecanoate exhibit significant anticancer activity. A study demonstrated that similar compounds showed selective cytotoxicity against prostate-specific membrane antigen (PSMA)-expressing cancer cells. The compounds displayed IC50 values significantly lower in PSMA-positive cells compared to non-expressing cells, indicating a targeted therapeutic effect .

2. Immunomodulatory Effects:

this compound has also been investigated for its immunomodulatory properties. In vitro studies have shown that it can enhance the activity of immune cells, such as macrophages, leading to an increased production of pro-inflammatory cytokines. This suggests potential applications in immunotherapy .

3. Cellular Uptake and Mechanism of Action:

The mechanism by which this compound exerts its effects appears to involve enhanced cellular uptake facilitated by its hydrophobic nature. Studies using confocal microscopy revealed that the compound could effectively penetrate PSMA-positive cancer cells, leading to increased cytotoxicity . The structure-activity relationship (SAR) analysis indicated that modifications in the hydrophobic chain length could influence the compound's efficacy.

Data Tables

| Study | Activity | IC50 (µM) | Cell Type | Notes |

|---|---|---|---|---|

| Study A | Anticancer | 1.00 ± 0.20 | LNCaP-FGC | PSMA + targeted |

| Study B | Immunomodulation | N/A | Mouse Macrophages | Increased cytokine production |

| Study C | Cellular Uptake | N/A | HepG2 | Poor uptake in non-PSMA cells |

Case Studies

Case Study 1: Targeted Drug Delivery

In a study focusing on drug delivery systems, this compound was incorporated into nanoparticles designed for targeted delivery to cancer cells. The results showed enhanced accumulation of the drug within the tumor microenvironment compared to systemic administration, highlighting its potential for improving therapeutic outcomes in cancer treatment .

Case Study 2: Polyamide Synthesis

Another significant application of this compound is in the synthesis of nylon-12 precursors. Research demonstrated efficient conversion of ethyl 12-aminododecanoate into nylon-12 through a series of chemical transformations, showcasing its utility in materials science .

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) in deuterated solvents (e.g., DO) confirms structural integrity, as seen in analogous compounds . Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR identifies functional groups (e.g., ester, amine). Purity assessment requires HPLC with a C18 column and UV detection at 210–220 nm.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is polar due to its hydrochloride salt and ester-amine structure. Solubility tests in water, ethanol, and DMSO should precede experiments. For instance, gravimetric analysis (dissolving known masses in solvents at 25°C) or UV-Vis spectroscopy can quantify solubility. Poor solubility in nonpolar solvents may necessitate surfactants or cosolvents .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves (tested via manufacturer compatibility charts) and working in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and literature reports on reaction kinetics?

- Methodological Answer : Discrepancies often arise from catalyst deactivation or impurities. Replicate literature protocols exactly, then systematically vary one parameter (e.g., temperature, solvent purity). Use Arrhenius plots to compare activation energies. Cross-validate results with independent techniques (e.g., in situ FT-IR for real-time reaction monitoring) .

Q. What strategies optimize the separation of this compound from by-products in complex mixtures?

- Methodological Answer : Employ preparative HPLC with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) or flash chromatography using silica gel and ethyl acetate/hexane mixtures. LC-MS helps identify by-products (e.g., unreacted precursors or oxidized amines). For scale-up, consider crystallization optimization via solvent screening .

Q. How do researchers validate the absence of toxic intermediates in synthetic batches?

- Methodological Answer : Use high-sensitivity LC-MS/MS to detect trace intermediates (e.g., residual ammonia or alkyl chlorides). Compare retention times and fragmentation patterns against standards. Cytotoxicity assays (e.g., MTT on HEK293 cells) provide biological validation .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins (e.g., lipid-binding receptors). Parameterize the compound using Gaussian-based DFT calculations for charge distribution and conformational flexibility .

Q. How can researchers ensure reproducibility in multi-step syntheses across different laboratories?

Q. What interdisciplinary applications justify further research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。